Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired compound . The reaction conditions often involve the use of palladium catalysts and specific bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Cyclization Reactions: It can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and other biological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: Its derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrole-pyridine fused ring structure and have been studied for their kinase inhibitory activities.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds also contain a fused pyrrole-pyridine ring system and exhibit a range of biological activities, including antitumor and antiviral properties.
Uniqueness
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which provide specific reactivity and potential for further functionalization
Biological Activity
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H7BrN2O2 and a molecular weight of approximately 255.07 g/mol. The compound features a pyridine ring fused to a pyrrole ring, with a bromine substituent at the 7th position and a carboxylate group at the 3rd position. This unique structure contributes to its diverse biological activities.
Research indicates that this compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are crucial in various signaling pathways associated with cancer progression. The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, suggesting its potential use in treating tumors linked to aberrant FGFR signaling pathways.
Anticancer Activity
The compound has been studied extensively for its anticancer properties. It exhibits inhibitory effects on FGFRs, which are implicated in tumor growth and metastasis. A table summarizing the inhibitory activity against different FGFRs is presented below:
FGFR Type | Inhibition Activity |
---|---|
FGFR1 | Significant |
FGFR2 | Significant |
FGFR3 | Significant |
In addition to FGFR inhibition, this compound may also exhibit antimicrobial properties and could inhibit other biological targets such as kinases involved in inflammatory responses and cancer progression.
Antimycobacterial Activity
While primarily studied for its anticancer properties, derivatives of pyrrolo[3,2-c]pyridine have shown promise against Mycobacterium tuberculosis (Mtb). Compounds with similar structures have been evaluated for their antimycobacterial activity, indicating potential applications in treating tuberculosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited FGFRs in vitro, suggesting their utility in cancer therapies targeting these receptors.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of pyrrolo[3,2-c]pyridine derivatives against various bacterial strains, demonstrating notable activity against Staphylococcus aureus compared to Escherichia coli.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Pyrrolo-pyridine derivative | Different bromine position; potential kinase inhibitor |
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Pyrrolo-pyridine derivative | Varying biological activity profile |
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | Fluorinated variant | Enhanced solubility and bioactivity |
These compounds exhibit varying degrees of biological activity based on their structural differences, particularly the position of halogen substituents.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-12-8-5(6)2-11-4-7(8)10/h2-4,12H,1H3 |
InChI Key |
IFEJKWKTJCXOLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=NC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.